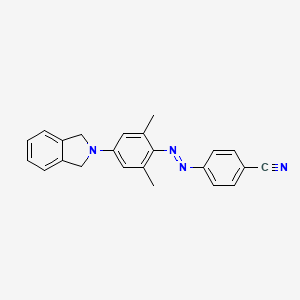
MitoBloCK-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import. It acts through the transport protein Seo1, but not through Tom70 or Tom20. This compound inhibits precursor proteins that contain hydrophobic segments, confers growth in media lacking uracil in a specific manner, and affects zebrafish development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MitoBloCK-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
MitoBloCK-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
MitoBloCK-11 has several scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial protein import mechanisms.
Biology: Investigates the role of mitochondrial proteins in cellular processes.
Medicine: Potential therapeutic applications in diseases related to mitochondrial dysfunction, such as Parkinson’s disease.
Industry: Utilized in the development of mitochondrial-targeted therapies and research tools
Wirkmechanismus
MitoBloCK-11 exerts its effects by inhibiting the import of mitochondrial proteins. It specifically targets the transport protein Seo1, blocking the import of precursor proteins that contain hydrophobic segments. This inhibition affects various cellular processes, including growth in media lacking uracil and zebrafish development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MitoBloCK-6: Another small molecule inhibitor that targets mitochondrial protein import.
MitoBloCK-9: Similar in structure and function, used in studying mitochondrial import pathways.
Uniqueness
MitoBloCK-11 is unique in its specific action through the transport protein Seo1, distinguishing it from other inhibitors that may act through different pathways or proteins. Its specific effects on growth in uracil-lacking media and zebrafish development further highlight its distinct properties .
Eigenschaften
Molekularformel |
C17H12BrN3O4S |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9- |
InChI-Schlüssel |
WINFLSGAKLBJTB-OCKHKDLRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C\C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


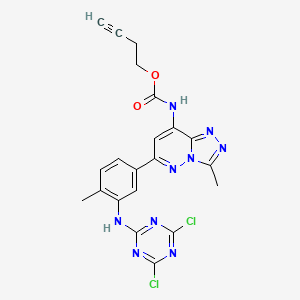
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
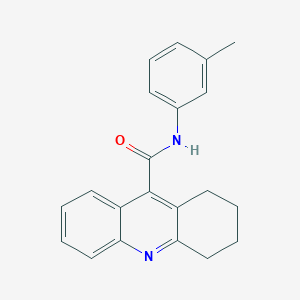
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)

![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
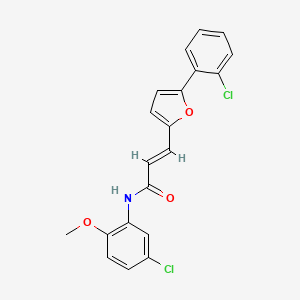
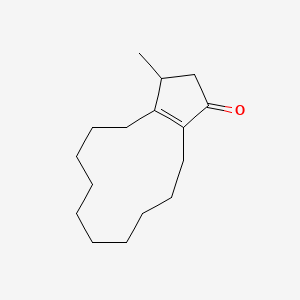
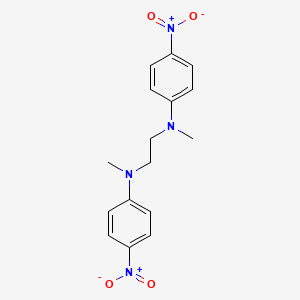
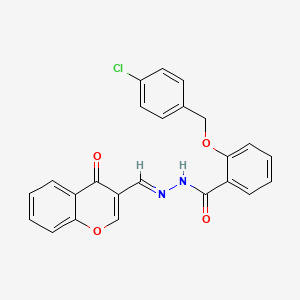
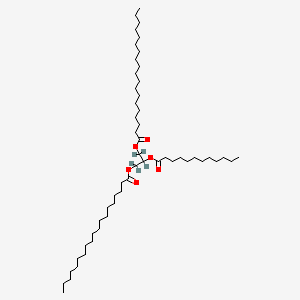
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
